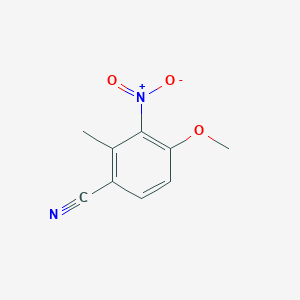

4-Methoxy-2-methyl-3-nitrobenzonitrile

Description

4-Methoxy-2-methyl-3-nitrobenzonitrile is a substituted benzonitrile derivative featuring a methoxy group (-OCH₃) at the 4-position, a methyl group (-CH₃) at the 2-position, and a nitro group (-NO₂) at the 3-position. Such compounds are of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing nitro and nitrile groups, which modulate reactivity and stability.

Properties

CAS No. |

85598-14-7 |

|---|---|

Molecular Formula |

C9H8N2O3 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

4-methoxy-2-methyl-3-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O3/c1-6-7(5-10)3-4-8(14-2)9(6)11(12)13/h3-4H,1-2H3 |

InChI Key |

BDEUCDKGISOHNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])OC)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from substituted phenolic or benzyl cyanide precursors.

- Introduction of the methoxy group via methylation of hydroxy groups.

- Nitration to install the nitro substituent selectively.

- Formation or retention of the nitrile (benzonitrile) group throughout the process.

The key challenge is achieving regioselective nitration and methylation without overreaction or undesired isomers.

Synthesis Starting from 3,4-Dimethylphenol

One common route begins with 3,4-dimethylphenol as the substrate:

Step 1: Methylation of 3,4-dimethylphenol

3,4-Dimethylphenol is methylated using dimethyl sulfate or methyl iodide under basic conditions to convert the phenolic hydroxyl to a methoxy group, yielding 4-methoxy-2-methylbenzyl cyanide precursors.Step 2: Nitration

The methylated intermediate undergoes nitration using a nitrating mixture, typically concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 3-position relative to the nitrile.Step 3: Formation of this compound

The nitrated product is isolated and purified, yielding the target compound with a molecular weight of approximately 194.19 g/mol.

This method leverages the directing effects of the methoxy and methyl groups to achieve regioselectivity in nitration. The electron-donating methoxy group activates the aromatic ring, while the methyl group influences substitution patterns.

Alternative Route via 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile Derivatives

A more complex synthetic approach involves:

- Starting from commercially available isovanillin (3-hydroxy-4-methoxybenzaldehyde).

- Conversion to 3-hydroxy-4-methoxybenzonitrile by reaction with hydroxylamine sulfate in the presence of sodium formate/formic acid.

- Alkylation with N-(3-chloropropyl)morpholine in dimethylformamide (DMF) with potassium carbonate to yield 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.

- Subsequent nitration with a mixture of 70% nitric acid and 70% sulfuric acid (volume ratio 1:5) at low temperature and controlled conditions to afford 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

Although this route is more elaborate and targets a substituted analog, it demonstrates the nitration conditions and regioselectivity applicable to the benzonitrile framework, which can be adapted for this compound synthesis.

Related Synthetic Methods Involving Nitration and Methylation

Other relevant methods include:

- Stepwise nitration of 3-alkoxy-4-acetoxybenzaldehydes followed by deacetylation, methylation, and oxidation to prepare nitro-substituted benzoic acids, which can be converted to nitriles.

- Use of potassium hydroxide or sodium hydroxide in methanol or tetrahydrofuran as bases for methylation with dimethyl sulfate or methyl chloride.

- Controlled nitration using mixed acid systems at low temperatures to avoid isomer formation.

These methods highlight the importance of reaction conditions, solvent choice, and reagent stoichiometry in obtaining high-purity nitrobenzonitrile derivatives.

Comparative Data Table of Preparation Methods

| Method/Step | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methylation of 3,4-dimethylphenol | 3,4-Dimethylphenol | Dimethyl sulfate, base, mild heating | Not specified | Forms 4-methoxy-2-methylbenzyl cyanide precursor |

| Nitration of methylated intermediate | 4-Methoxy-2-methylbenzyl cyanide | HNO3 / H2SO4 mixture, controlled temperature | Not specified | Regioselective nitration at 3-position |

| Hydroxylamine conversion | 3-Hydroxy-4-methoxybenzaldehyde | Hydroxylamine sulfate, sodium formate/formic acid, 85 °C | 92 | Formation of 3-hydroxy-4-methoxybenzonitrile |

| Alkylation with morpholine derivative | 3-Hydroxy-4-methoxybenzonitrile | N-(3-chloropropyl)morpholine, K2CO3, DMF, 85 °C | 98 | Yields 4-methoxy-3-(3-morpholinopropoxy)benzonitrile |

| Nitration of morpholine derivative | 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | 70% HNO3 / 70% H2SO4 (1:5), ice bath, 50 h | 84 | Produces nitro-substituted benzonitrile analog |

| Novel nitration via nitric acid salt | Aromatic amine salt | DCM solution added to concentrated H2SO4 | Not specified | Improved safety, yield, and waste profile |

Scientific Research Applications

4-Methoxy-2-methyl-3-nitrobenzonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of dyes, pigments, and other materials where specific functional groups are required for desired properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular targets. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 4-Methoxy-2-methyl-3-nitrobenzonitrile and its analogs:

Structural and Reactivity Insights

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at position 3 in 4-Methoxy-3-nitrobenzonitrile deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. This contrasts with 3-Methoxy-4-nitrobenzonitrile , where the nitro group at position 4 competes with the methoxy group’s ortho/para-directing effects. Methoxy vs.

Physical Properties :

- Boiling Points : The formyl derivative (4-Formyl-3-methoxybenzonitrile) exhibits a higher boiling point (318.2°C) due to dipole-dipole interactions from the aldehyde group .

- Melting Points : 3-Methoxy-4-nitrobenzonitrile has a defined melting range (125–126°C), indicative of crystalline stability , whereas trifluoromethyl analogs (e.g., 4-Methoxy-2-(trifluoromethyl)benzonitrile) may exhibit lower melting points due to increased molecular asymmetry .

Applications and Safety: Pharmaceutical Intermediates: Nitrobenzonitriles are precursors in synthesizing amines via reduction (e.g., catalytic hydrogenation). Safety: Compounds like 3-Methoxy-4-nitrobenzonitrile are classified as irritants , necessitating careful handling in laboratory settings.

Research Findings and Trends

- Synthetic Routes : The nitration of methoxybenzonitriles often requires controlled conditions to avoid over-nitration. For instance, regioselective nitration of 4-methoxybenzonitrile yields 4-Methoxy-3-nitrobenzonitrile as a major product .

- Electronic Effects : Computational studies suggest that the methoxy group’s electron-donating nature in 4-Methoxy-3-nitrobenzonitrile slightly offsets the nitro group’s deactivating effect, enabling selective functionalization .

- Market Availability : Suppliers like CymitQuimica and Zhejiang NetSun offer analogs such as 4-Methoxy-3-nitrobenzonitrile and 4-Formyl-3-methoxybenzonitrile in research quantities, reflecting industrial demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.